Monosodium glutamate

Catalog No.
S536020
CAS No.
142-47-2
M.F
C5H8NNaO4
M. Wt
169.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monosodium glutamate

CAS Number

142-47-2

Product Name

Monosodium glutamate

IUPAC Name

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

LPUQAYUQRXPFSQ-DFWYDOINSA-M

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water; practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Accent, Glutamate, Sodium, Monosodium Glutamate, MSG, Sodium Glutamate, Vestin

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+]

Description

The exact mass of the compound Monosodium glutamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)freely soluble in water; practically insoluble in ethanol or ether385 mg/ml at 25 °csparingly sol in alcohol73.9 g per 100 ml water @ 25 °c; it is practically insol in oil or organic solventsin water, 385,000 ppm at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135529. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

MSG and Taste Perception

Glutamate, the core component of MSG, is one of the five basic tastes recognized by humans, known as umami. Umami translates to "savory" and complements the other four tastes: sweet, sour, salty, and bitter [1]. Research explores how MSG interacts with taste receptors on the tongue, influencing taste perception and potentially enhancing overall palatability of food [2].

Understanding taste perception can be valuable for developing healthier and more flavorful food options.

[1] ()[2] ()

MSG and Potential Health Benefits

Some research suggests potential benefits of MSG consumption. Studies have investigated MSG's role in:

  • Salt Reduction

    MSG can enhance flavor perception, potentially allowing for reduced sodium intake in food without compromising taste [3]. This could be a valuable strategy for individuals with dietary sodium restrictions.

  • Appetite Regulation

    Some research suggests MSG may play a role in regulating appetite and promoting feelings of satiety [4]. This could be beneficial for weight management strategies.

  • Neurological Function

    Early research explored the possibility of using MSG in the treatment of neurological conditions like hepatic coma [5]. However, more research is required in this area.

Monosodium glutamate is a sodium salt derived from glutamic acid, an amino acid that occurs naturally in various foods, including tomatoes and cheese. It is widely recognized for its ability to enhance flavor, particularly in savory dishes, and is commonly used as a food additive. The chemical formula for monosodium glutamate is C5H8NO4NaC_5H_8NO_4Na, and it typically exists as a white crystalline solid at room temperature, with no distinct odor. Monosodium glutamate was first isolated by Japanese chemist Kikunae Ikeda in 1908 while he was studying the flavor of kombu, a type of edible seaweed used in Japanese cuisine .

Glutamic acid is a neurotransmitter in the brain, but MSG does not readily cross the blood-brain barrier []. Instead, MSG interacts with taste receptors on the tongue, particularly those for umami. Umami receptors detect savory flavors, and MSG enhances the perception of these flavors in food [].

Physical and Chemical Properties

  • Appearance: White, odorless, crystalline powder [].
  • Melting point: 232°C [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable at room temperature, decomposes at high heat [].

MSG has been extensively studied by regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA) consider MSG generally safe when consumed at typical levels [, ].

Monosodium glutamate dissociates in water into sodium cations (Na+Na^+) and glutamate anions (C5H8NO4C_5H_8NO_4^-). This dissociation is crucial for its function as a flavor enhancer. When heated above 232°C, monosodium glutamate decomposes, releasing toxic fumes that include nitrogen and sodium oxides. The compound can also participate in Maillard reactions when exposed to high temperatures in the presence of sugars, contributing to browning in cooked foods .

Monosodium glutamate can be synthesized through several methods:

  • Hydrolysis: This method involves the hydrolysis of vegetable proteins using hydrochloric acid, breaking down peptide bonds to release glutamic acid, which is then neutralized with sodium hydroxide.
  • Chemical Synthesis: This involves using acrylonitrile as a precursor. The chemical reaction leads to the formation of monosodium glutamate but is less common compared to fermentation methods.
  • Bacterial Fermentation: Currently, most monosodium glutamate is produced via bacterial fermentation. This method utilizes carbohydrates from sources like sugar beets or cane and ammonia. Specific strains of bacteria, such as Corynebacterium, are used to convert these substrates into L-glutamate, which is then neutralized with sodium ions .

Monosodium glutamate is primarily used as a flavor enhancer in various food products. Its applications include:

  • Savory Snacks: Chips and crackers often contain monosodium glutamate to enhance taste.
  • Soups and Sauces: It is commonly added to soups, gravies, and sauces for a richer flavor.
  • Processed Foods: Many pre-packaged meals and condiments utilize monosodium glutamate to improve palatability.
  • Restaurant Cooking: Chefs often use it to intensify the umami flavor profile of dishes .

Several compounds share similarities with monosodium glutamate in terms of structure or function:

CompoundChemical FormulaUnique Features
Disodium inosinateC10H12N4Na2O8PC_{10}H_{12}N_4Na_2O_8PEnhances umami flavor; often used alongside MSG
Disodium guanylateC10H12N5NaO7PC_{10}H_{12}N_5NaO_7PSimilar applications as disodium inosinate
Sodium chlorideNaClNaClCommon salt; enhances flavors but lacks umami taste
Calcium gluconateC12H22CaO14C_{12}H_{22}CaO_{14}Used as a mineral supplement; less flavor enhancement
Potassium glutamateC5H8KNO4C_5H_8KNO_4Similar structure but potassium-based

Monosodium glutamate stands out due to its specific role as an umami enhancer, which is not replicated by common table salt or mineral supplements like calcium gluconate .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid; [Merck Index] Fine colorless crystals; MSDSonline]

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

169.03510202 g/mol

Monoisotopic Mass

169.03510202 g/mol

Boiling Point

225 °C (decomposes)

Heavy Atom Count

11

Taste

Meaty taste comes from contaminants in crude glutamates; sweet-saline taste in large concn; no flavor in small quantity
A 1% concn or more is liable to produce a sweetish taste.

Density

26.2 (saturated water solution at 20 °C)

Odor

Practically odorless

Decomposition

When heated to decomposition it emits toxic fumes of oxides of /nitrogen and sodium oxide/.

Appearance

Solid powder

Melting Point

450 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W81N5U6R6U
C3C196L9FG

Related CAS

28826-18-8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 374 of 379 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

One of the FLAVORING AGENTS used to impart a meat-like flavor. Medically it has been used to reduce blood ammonia levels in ammoniacal azotemia, therapy of hepatic coma, in psychosis, and mental retardation.

MeSH Pharmacological Classification

Flavoring Agents

Mechanism of Action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

Pictograms

Irritant

Irritant

Impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm

Other CAS

68187-32-6
68187-33-7
68187-34-8
142-47-2

Absorption Distribution and Excretion

Glutamate is absorbed from the gut by an active transport system specific for amino acids. This process is saturable, can be competitively inhibited, and is dependent on sodium ion concentration... . During intestinal absorption, a large proportion of glutamic acid is transaminated and consequently alanine levels in portal blood are elevated. If large amounts of glutamate are ingested, portal glutamate levels increase ... . This elevation results in increased hepatic metabolism of glutamate, leading to release of glucose, lactate, glutamine, and other amino acids, into systemic circulation ... . The pharmacokinetics of glutamate depend on whether it is free or incorporated into protein, and on the presence of other food components. Digestion of protein in the intestinal lumen and at the brush border produces a mixture of small peptides and amino acids; di-and tri-peptides may enter the absorptive cells where intracellular hydrolysis may occur, liberating further amino acids. Defects are known in both amino acid and peptide transport ... .. Glutamic acid in dietary protein, together with endogenous protein secreted into the gut, is digested to free amino acids and small peptides, both of which are absorbed into mucosal cells where peptides are hydrolyzed to free amino acids and some of the glutamate is metabolized. Excess glutamate and other amino acids appear in portal blood. As a consequence of the rapid metabolism of glutamate in intestinal mucosal cells and in the liver, systemic plasma levels are low, even after ingestion of large amounts of dietary protein. /Glutamic acid/
... Intestinal and hepatic metabolism results in elevation of levels in systemic circulation only after extremely high doses given by gavage (>30mg/kg body weight). Ingestion of monosodium glutamate (MSG) was not associated with elevated levels in maternal milk, and glutamate did not readily pass the placental barrier. Human infants metabolized glutamate similarly to adults.
Oral administration of pharmacologically high doses of glutamate results in elevated plasma levels. The peak plasma glutamate levels are both dose and concentration dependent ... . When the same dose (1 g/kg b.w.) of monosodium glutamate (MSG) was administered by gavage in aqueous solution to neonatal rats, increasing the concentration from 2% to 10% caused a five-fold increase in the plasma area under curve; similar results were observed in mice ... . Conversely, when MSG (1.5 g/kg b.w.) was administered to 43-day-old mice by gavage at varying concentrations of 2 to 20% w/v, no correlation could be established between plasma levels and concentration ...
Administration of a standard dose of 1 g/kg b.w. MSG by gavage as a 10% w/v solution resulted in a marked increase of plasma glutamate in all species studied. Peak plasma glutamate levels were lowest in adult monkeys (6 times fasting levels) and highest in mice (12-35 times fasting levels). Age-related differences between neonates and adults were observed; in mice and rats, peak plasma levels and area under curve were higher in infants than in adults while in guinea pigs the converse was observed.
For more Absorption, Distribution and Excretion (Complete) data for MONOSODIUM GLUTAMATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Glutamic acid is metabolized in the tissues by oxidative deamination ... or by transamination with pyruvate to yield oxaloacetic acid ... which, via alpha-ketoglutarate, enters the citric acid cycle ... .. Quantitatively minor but physiologically important pathways of glutamate metabolism involve decarboxylation to gamma-aminobutyrate (GABA) and amidation to glutamine ... . Decarboxylation to GABA is dependent on pyridoxal phosphate, a coenzyme of glutamic acid decarboxylase ..., as is glutamate transaminase. Vitamin B6-deficient rats have elevated serum glutamate levels and delayed glutamate clearance ... . /Glutamic acid/
Oral dose of 1 g/kg monosodium glutamate given to rats was followed by only a small rise in plasma pyroglutamate levels. No incr of pyroglutamate or glutamate brain levels was observed under these conditions.

Associated Chemicals

Monosodium L-glutamate monohydrate;6106-04-3

Wikipedia

Monosodium_glutamate

Drug Warnings

The large doses of sodium glutamate required for the treatment of hepatic encephalopathy may result in dangerous alkalosis and hypokalemia ... important to keep close control on the electrolyte balance during therapy.
Injections of sodium glutamate should be given with caution to patients with hepatic cirrhosis, impaired renal function, or liver disease not associated with hyperammonemia.
Food and Environmental Agents: Effect on Breast-Feeding: Monosodium glutamate: None. /from Table 7/

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes
Cosmetics -> Hair conditioning

Methods of Manufacturing

For industrial production of MSG, molasses and starch hydrolysate are generally used at present as raw materials. ... Ammonium salts and urea are used as nitrogen sources for both microbial growth and product formation. The culture medium becomes acidic because of assimilation of ammonium ions and formation of l-glutamic acid. Gaseous ammonia is used advantageously to maintain neutral pH and to avoid dilution of the broth, because it contains neither hydroxyl ions nor water. ... Progress in fermentation technology has made it possible to raise the accumulation and the yield of l-glutamic acid above 100 g/L and 60%, respectively. The pH of the fermentation broth is adjusted to 3.2 to recover l-glutamic acid crystals, which are then converted to MSG by the same method as in the extraction process.
Alkaline hydrolysis of the waste liquor from beet sugar refining; similar hydrolysis of wheat or corn gluten; organic synthesis based on acrylonitrile.
FERMENTATION OF GLUCOSE PREPARATIONS UTILIZING A NITROGEN SOURCE
By fermentation of carbohydrate sources such as sugar beet molasses. By hydrolysis of vegetable proteins. Waste from beet-sugar molasses by acid hydrolysis. By action of Micrococcus glutamicus upon a carbohydrate and subsequent partial neutralization.

General Manufacturing Information

L-Glutamic acid, sodium salt (1:1): ACTIVE
A unique characteristic of the product is its ability to incr salivation.
The flavor of /sulfur-containing cmpd/ ... is usually depressed by the presence of MSG.
In unsalted chicken bouillon the minimum perceptible taste is lowered to 0.015%, & in carbonated beverages, to only 0.002%.
Product analysis: calories: 2.88 per g; free moisture: not more than 0.1%; not more than 0.1% as sodium chloride.
For more General Manufacturing Information (Complete) data for MONOSODIUM GLUTAMATE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

A FLUOROMETRIC METHOD WAS USED TO DETERMINE MONOSODIUM GLUTAMATE IN FOODS.
NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/mL. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/mL. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/L, with a sensitivity of 0.015 mg/L, at an optimum concentration range of 0.03-1 mg/L. /Sodium/
For more Analytic Laboratory Methods (Complete) data for MONOSODIUM GLUTAMATE (11 total), please visit the HSDB record page.

Storage Conditions

Store in airtight containers.

Interactions

Monosodium glutamate (MSG) administered intraperitoneally /for 10 days/ at a dose of 4 mg/g bw markedly increase malondialdehyde (MDA) formation in the liver, the kidney and brain of rats. Simultaneous administration of VIT C, VIT E and quercetin to MSG-treated rats significantly reduced this increase in MDA induced by MSG. VIT E reduced lipid peroxidation mostly in the liver followed by VIT C and then quercetin, while VIT C and quercetin showed a greater ability to protect the brain from membrane damage than VIT E. The decreased glutathione (GSH) level elicited by MSG in the three organs corresponded with marked increase in the activity of glutathione-S-transferase (GST). While MSG increased (p < 0.001) the activities of superoxide dismutase and catalase in the liver, it decreased significantly the activities of these enzymes in the kidney and the brain. The three antioxidants were effective at ameliorating the effects of MSG on GSH levels and the enzymes in the three organs examined. While MSG increased the activity of glucose-6-phosphatase in the liver and kidneys of rats (p < 0.001), the activity of the enzyme was abysmally low in the brain. There were marked increases in the activities of alanine aminotransferase, aspartate aminotransferase and gamma-glutamyl transferase in rats treated with MSG. The antioxidants tested protected against MSG-induced liver toxicity significantly. MSG at a dose of 4 mg/g significantly (p < 0.01) induced the formation of micronucleated polychromatic erythrocytes (MNPCEs). Co-treatment of rats with VIT C and quercetin inhibited the induction of MNPCEs by MSG (p < 0.001) ...

Dates

Modify: 2023-08-15
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